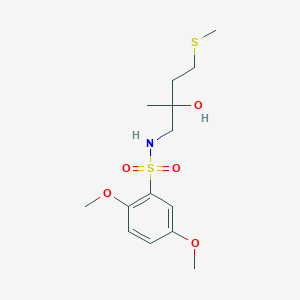

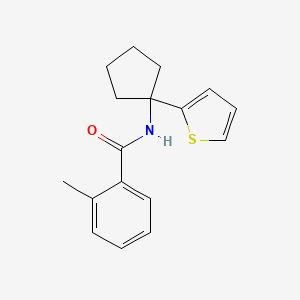

![molecular formula C19H20ClN3OS B2829163 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide CAS No. 310416-45-6](/img/structure/B2829163.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

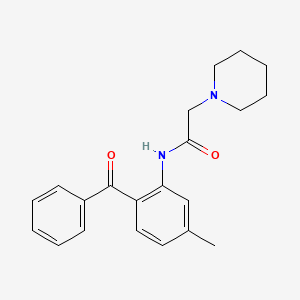

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide” is a chemical compound that contains an adamantyl group . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides .Molecular Structure Analysis

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . Both mass and NMR spectrometric data revealed that the compound is a new type of synthetic cannabinoid having an amide and an adamantyl group .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Applications De Recherche Scientifique

Antiviral Activity Against Dengue Virus (DENV)

Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. Researchers have synthesized hybrid compounds by combining structural features of known DENV inhibitors, such as amantadine and benzsulfonamides. Notably, compound 3 , N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, demonstrated significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) with low cytotoxicity . This finding suggests its potential as an antiviral agent.

Microwave-Optimized Synthesis

The efficient synthesis of compound 3 involves reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This one-pot reaction yields the desired compound, benefiting from increased yields and reduced reaction times . Such optimization enhances scalability and practicality for large-scale production.

Noncovalent Interactions

The compound’s structure includes a 1,3,4-thiadiazole ring, which can engage in noncovalent interactions. These interactions play a crucial role in molecular recognition, binding, and biological activity . Investigating these interactions could lead to novel applications.

Computational Docking Studies

Molecular docking simulations can predict how compound 3 interacts with DENV proteins. These studies provide insights into binding modes, affinity, and potential mechanisms of action . Researchers can use this information to optimize the compound’s structure.

Orientations Futures

The adamantane moiety is becoming increasingly popular due to its various pharmacological effects . Therefore, it seems relevant to develop convenient methods for introducing an NH group into the adamantane core via carbocation transformations . These methods include the Ritter reaction and adamantylation of carboxylic acid amides . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3OS/c20-15-3-1-2-14(7-15)16(24)21-18-23-22-17(25-18)19-8-11-4-12(9-19)6-13(5-11)10-19/h1-3,7,11-13H,4-6,8-10H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVFAINEBNGSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2829081.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2829085.png)